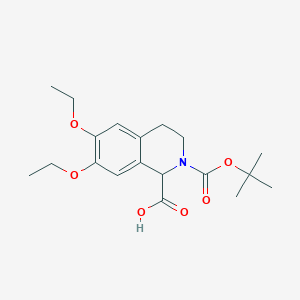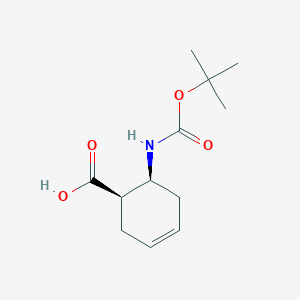![molecular formula C7H7N3 B037200 6-Methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1211586-99-0](/img/structure/B37200.png)
6-Methyl-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines involves various strategies, starting either from a preformed pyrazole or pyridine. A review covering the diversity of substituents at positions N1, C3, C4, C5, and C6 and the synthetic methods used highlights the importance of these compounds in biomedical applications (Donaire-Arias et al., 2022). Another synthesis route involves reduction, oxidation, oximation, and cyclization steps, showcasing an environmentally friendly and cost-effective method (Huang Bin & Zha Zhenglin, 2011).
Molecular Structure Analysis
Chemical Reactions and Properties
Pyrazolo[3,4-b]pyridines participate in a variety of chemical reactions, including ring opening followed by ring closure, which affords novel compounds. These reactions are pivotal in elucidating the chemical properties and reactivity of the core structure (S. A. Halim & M. Ibrahim, 2022).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-b]pyridine derivatives, such as stability and crystallinity, have been explored through thermal analysis and absorption spectra measurements. These studies provide valuable information on the material characteristics of these compounds (E. M. El-Menyawy et al., 2019).
Chemical Properties Analysis
Comprehensive studies on the chemical properties of pyrazolo[3,4-b]pyridines, including their reactivity and stability, have been conducted using a variety of analytical techniques. These investigations reveal the compounds' reactivity towards nucleophilic attack and their overall chemical stability, contributing to a deeper understanding of their chemical behavior (S. A. Halim & M. Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Biomedical Applications
Pyrazolo[4,3-b]pyridines, including 6-Methyl-1H-pyrazolo[4,3-b]pyridine, are a group of heterocyclic compounds that have been extensively studied for their biomedical applications. These compounds have been synthesized through diverse methods, leading to a variety of derivatives with potential therapeutic uses. The biomedical relevance of these compounds is vast, highlighting their role in the development of new drugs and therapeutic agents (Donaire-Arias et al., 2022).
Material Science and Device Fabrication
In the realm of materials science, derivatives of 6-Methyl-1H-pyrazolo[4,3-b]pyridine have been used in the synthesis of compounds with significant thermal stability and optical properties. These properties make them suitable for applications in device fabrication, such as in the development of thin-film devices with photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019). The thermal and optical characteristics of these derivatives contribute to their functionality in electronic and optoelectronic devices.
Synthesis and Chemical Properties
The chemical synthesis of 6-Methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been explored through various methodologies, including ultrasound-promoted reactions and condensation processes. These methods yield a wide array of compounds with diverse chemical properties, enabling their application in further chemical studies and the synthesis of complex molecular structures (Nikpassand et al., 2010). Such synthetic versatility underscores the importance of these compounds in medicinal chemistry and drug design.
Antimicrobial and Antibacterial Screening
Some derivatives of 6-Methyl-1H-pyrazolo[4,3-b]pyridine have been evaluated for their antibacterial activities, revealing their potential as antimicrobial agents. This research paves the way for the development of new antibiotics and therapeutic compounds to combat infectious diseases (Maqbool et al., 2014). The exploration of these compounds in antibacterial screening highlights their significance in addressing global health challenges.
Propiedades
IUPAC Name |
6-methyl-1H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-2-6-7(8-3-5)4-9-10-6/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJHZWDXMYTOIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1H-pyrazolo[4,3-b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromooxazolo[4,5-b]pyridine](/img/structure/B37191.png)


![2-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B37232.png)






